molecular formula C8H5BrF2O3 B2975098 3-Bromo-5-(difluoromethoxy)benzoic acid CAS No. 2273511-99-0

3-Bromo-5-(difluoromethoxy)benzoic acid

Cat. No.: B2975098
CAS No.: 2273511-99-0
M. Wt: 267.026
InChI Key: FBUCSKQVMRMQDG-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5BrF2O3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a difluoromethoxy group at the fifth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(difluoromethoxy)benzoic acid typically involves the bromination of 5-(difluoromethoxy)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of benzoic acid derivatives with higher oxidation states.

    Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.

Scientific Research Applications

3-Bromo-5-(difluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(difluoromethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(difluoromethoxy)benzoic acid
  • 3-Bromo-5-fluorobenzoic acid
  • 2-Bromo-5-(trifluoromethoxy)benzoic acid

Uniqueness

3-Bromo-5-(difluoromethoxy)benzoic acid is unique due to the presence of both bromine and difluoromethoxy substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-bromo-5-(difluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O3/c9-5-1-4(7(12)13)2-6(3-5)14-8(10)11/h1-3,8H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUCSKQVMRMQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2273511-99-0
Record name 3-bromo-5-(difluoromethoxy)benzoic acid
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